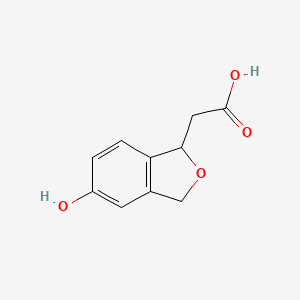![molecular formula C10H6N2O2S2 B8045015 6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one](/img/structure/B8045015.png)
6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one is a heterocyclic compound characterized by a unique structure that includes a quinoxaline core fused with a dithiolo ring and a methoxy group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the Dithiolo Ring: The dithiolo ring is introduced by reacting the quinoxaline derivative with sulfur sources like carbon disulfide (CS₂) in the presence of a base, such as potassium hydroxide (KOH).
Methoxylation: The final step involves the methoxylation of the quinoxaline-dithiolo intermediate using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the corresponding thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the dithiolo ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acetic acid, and water.
Reduction: NaBH₄, LiAlH₄, ethanol, and ether.
Substitution: Halides, amines, solvents like dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Halogenated derivatives, amine-substituted derivatives.
科学研究应用
6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
- 6-Methyl-[1,3]dithiolo[4,5-b]quinoxalin-2-one
- 6-Chloro-[1,3]dithiolo[4,5-b]quinoxalin-2-one
- 6-Nitro-[1,3]dithiolo[4,5-b]quinoxalin-2-one
Uniqueness
6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility and bioavailability, making it a more attractive candidate for pharmaceutical applications compared to its analogs.
属性
IUPAC Name |
6-methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S2/c1-14-5-2-3-6-7(4-5)12-9-8(11-6)15-10(13)16-9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDJNONGLCFFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C(=N2)SC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-4H-pyrazole-3-thione](/img/structure/B8044938.png)
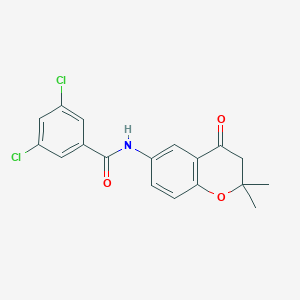
![benzyl N-(1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl)carbamate](/img/structure/B8044950.png)
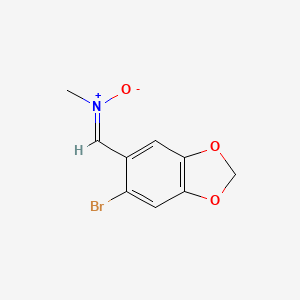
![(3S,7R,8R,9R)-5,5-dimethyl-8-phenylmethoxy-4,6,11-trioxa-1-azatricyclo[7.3.0.03,7]dodecan-12-one](/img/structure/B8044967.png)
![2-[2-(furan-2-yl)propan-2-yl]-5-[(3Z)-3-methoxy-2-methylhexa-3,5-dien-2-yl]furan](/img/structure/B8044989.png)
![[4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide](/img/structure/B8044995.png)

![2-[(3,4-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B8045000.png)
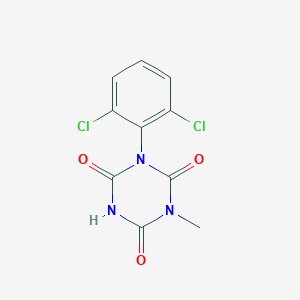
![6,7-dichlorospiro[3H-chromene-2,1'-cyclohexane]-4-one](/img/structure/B8045008.png)
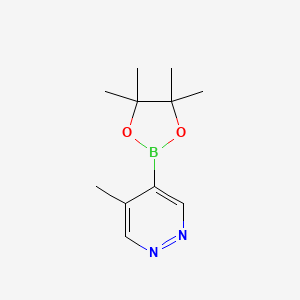
![Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8045031.png)
